REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1.[CH3:15][C:16]([CH3:18])=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>CO>[CH2:8]([N:5]1[CH2:6][CH2:7][CH:2]([NH:1][CH:16]([CH3:18])[CH3:15])[CH2:3][CH2:4]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
45.8 g
|
Type
|
reactant
|
Smiles
|
NC1CCN(CC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
531 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
61.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
this reaction mixture was stirred at 5° C. for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The ice/water bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
re-cooled to 5° C. in ice/water bath
|
Type
|
ADDITION
|
Details
|
To this mixture was added concentrated hydrochloric acid (75 mL) until the pH of the reaction mixture
|
Type
|
STIRRING
|
Details
|
This mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to about 600 mL and 1 N aqueous hydrochloric acid (200 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solids
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with isopropyl acetate (400 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
This mixture was stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the organic layer washed with saturated aqueous sodium chloride solution (600 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (80 g)
|
Type
|
FILTRATION
|
Details
|
The sodium sulfate was filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (20 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)NC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |